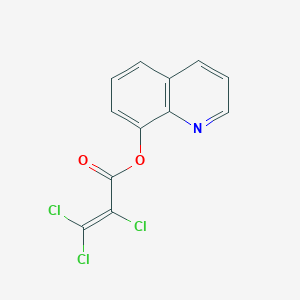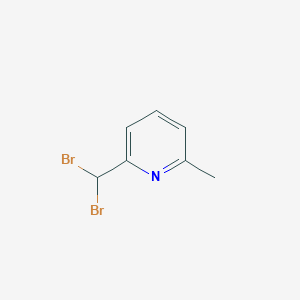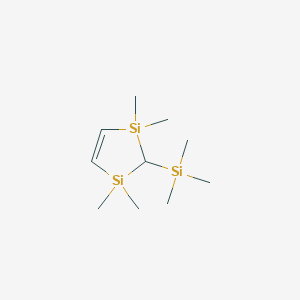![molecular formula C15H13N4P B12531694 1-[Di(1H-pyrrol-1-yl)phosphanyl]-1H-pyrrolo[2,3-b]pyridine CAS No. 663219-76-9](/img/structure/B12531694.png)
1-[Di(1H-pyrrol-1-yl)phosphanyl]-1H-pyrrolo[2,3-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[Di(1H-pyrrol-1-yl)phosphanyl]-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core and a phosphanyl group substituted with pyrrole rings. The presence of these functional groups imparts unique chemical properties to the compound, making it a valuable subject of study for various scientific applications.
準備方法
The synthesis of 1-[Di(1H-pyrrol-1-yl)phosphanyl]-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolo[2,3-b]pyridine core, followed by the introduction of the phosphanyl group. Common reagents used in these reactions include phosphorus trichloride, pyrrole, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
化学反応の分析
1-[Di(1H-pyrrol-1-yl)phosphanyl]-1H-pyrrolo[2,3-b]pyridine undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The phosphanyl group can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
1-[Di(1H-pyrrol-1-yl)phosphanyl]-1H-pyrrolo[2,3-b]pyridine has a wide range of scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: It has been studied for its potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and catalysts.
作用機序
The mechanism of action of 1-[Di(1H-pyrrol-1-yl)phosphanyl]-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. In the context of cancer therapy, the compound acts as an inhibitor of FGFRs. By binding to the receptor’s active site, it prevents the activation of downstream signaling pathways that promote cell proliferation and survival. This inhibition can lead to reduced tumor growth and increased apoptosis of cancer cells .
類似化合物との比較
1-[Di(1H-pyrrol-1-yl)phosphanyl]-1H-pyrrolo[2,3-b]pyridine can be compared with other pyrrolo[2,3-b]pyridine derivatives, such as:
1H-pyrrolo[2,3-b]pyridine: Lacks the phosphanyl group and has different chemical properties and applications.
1,7-Diazaindene: Another pyrrolo[2,3-b]pyridine derivative with distinct functional groups and reactivity.
7-Azaindole: Similar core structure but different substituents, leading to varied biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
特性
CAS番号 |
663219-76-9 |
|---|---|
分子式 |
C15H13N4P |
分子量 |
280.26 g/mol |
IUPAC名 |
pyrrolo[2,3-b]pyridin-1-yl-di(pyrrol-1-yl)phosphane |
InChI |
InChI=1S/C15H13N4P/c1-2-10-17(9-1)20(18-11-3-4-12-18)19-13-7-14-6-5-8-16-15(14)19/h1-13H |
InChIキー |
SZALGKLPMWBKBK-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C=C1)P(N2C=CC=C2)N3C=CC4=C3N=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-Methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12531612.png)

![Methyl 2-azabicyclo[2.2.1]hept-5-en-2-ylacetate](/img/structure/B12531623.png)

![1-[(Methyldisulfanyl)methyl]-4-nitrobenzene](/img/structure/B12531633.png)

![N,N'-[(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diyl]diacetamide](/img/structure/B12531654.png)


![4-[(Cyclopropylmethyl)(propyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12531673.png)
![Dibenzo[b,d]thiophene-1,2,8,9-tetramine](/img/structure/B12531674.png)
![1,1'-[(5-Iodo-1,3-phenylene)di(ethene-2,1-diyl)]bis(3,5-di-tert-butylbenzene)](/img/structure/B12531678.png)
![(6-Phenyl-2,7-dioxabicyclo[3.2.0]hept-3-en-1-yl)methanol](/img/structure/B12531680.png)

